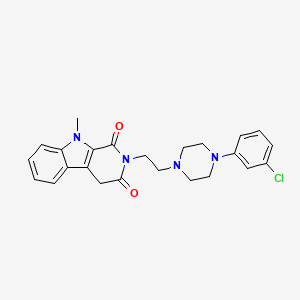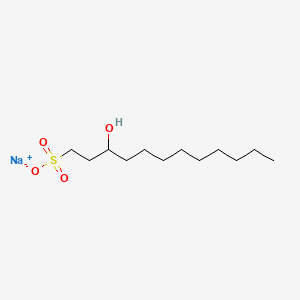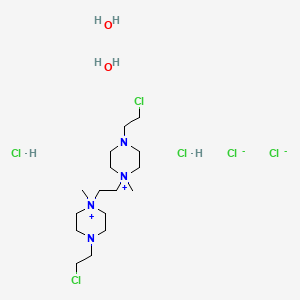
Piperazinium, 1,1'-ethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride, dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazinium, 1,1’-ethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride, dihydrate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes piperazine rings and chloroethyl groups. It is often used in scientific research and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinium, 1,1’-ethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride, dihydrate typically involves the reaction of piperazine with ethylene dichloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Piperazinium, 1,1’-ethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride, dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the chloroethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis typically results in the formation of simpler compounds.
Scientific Research Applications
Piperazinium, 1,1’-ethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride, dihydrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its reactivity and functional properties.
Mechanism of Action
The mechanism of action of Piperazinium, 1,1’-ethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride, dihydrate involves its interaction with various molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This reactivity is the basis for its potential therapeutic effects and its use in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Chloroethane: A simpler compound with similar chloroethyl groups, used in various industrial applications.
Methane, bis(2-chloroethoxy)-: Another compound with chloroethyl groups, used in different chemical processes.
Uniqueness
Piperazinium, 1,1’-ethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride, dihydrate is unique due to its complex structure, which includes multiple reactive sites and functional groups. This makes it more versatile and useful in a wider range of applications compared to simpler compounds like chloroethane.
Properties
CAS No. |
102517-17-9 |
|---|---|
Molecular Formula |
C16H40Cl6N4O2 |
Molecular Weight |
533.2 g/mol |
IUPAC Name |
4-(2-chloroethyl)-1-[2-[4-(2-chloroethyl)-1-methylpiperazin-1-ium-1-yl]ethyl]-1-methylpiperazin-1-ium;dichloride;dihydrate;dihydrochloride |
InChI |
InChI=1S/C16H34Cl2N4.4ClH.2H2O/c1-21(11-7-19(5-3-17)8-12-21)15-16-22(2)13-9-20(6-4-18)10-14-22;;;;;;/h3-16H2,1-2H3;4*1H;2*1H2/q+2;;;;;;/p-2 |
InChI Key |
CTRGUBUEGVLDLZ-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCN(CC1)CCCl)CC[N+]2(CCN(CC2)CCCl)C.O.O.Cl.Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





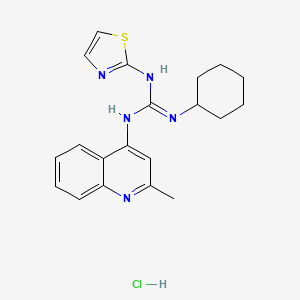
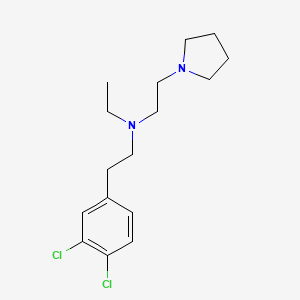
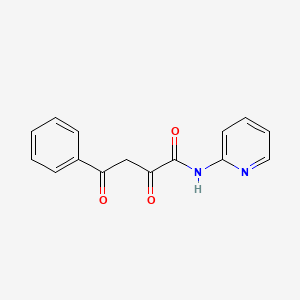
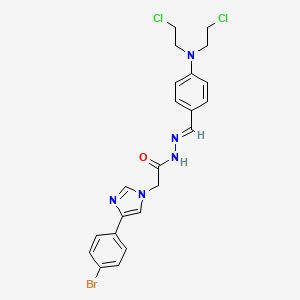
![N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12711206.png)
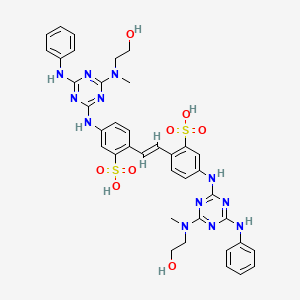
![[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12711214.png)
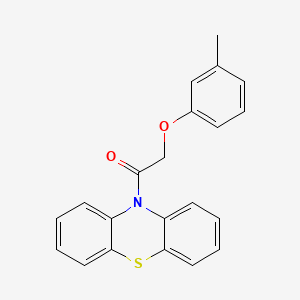
![(1S,2S,8R,10S,11S,13R,14S,15S,17S)-4-bromo-8-fluoro-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B12711223.png)
